molecular formula C14H18N2O B13827994 2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine

2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine

Cat. No.: B13827994
M. Wt: 230.31 g/mol
InChI Key: UDMCHJFTOGLLHO-UHFFFAOYSA-N
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Description

®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of a cyclohexyl group, a pyridine ring, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexyl ketone with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require the presence of oxidizing agents like iodine or tert-butyl hydroperoxide (TBHP) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of ®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine (I2) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-cyclohexyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H18N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h4-5,8-9,11,13H,1-3,6-7,10H2

InChI Key

UDMCHJFTOGLLHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC=CC=N3

Origin of Product

United States

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